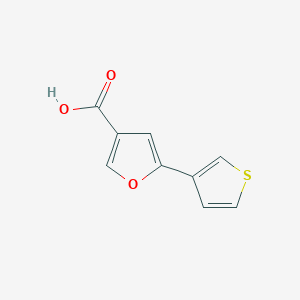

5-噻吩-3-基呋喃-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Thiophen-3-ylfuran-3-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as thiophenes . It is used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .

Synthesis Analysis

The synthesis of thiophene derivatives involves various strategies. One of the common methods is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 5-Thiophen-3-ylfuran-3-carboxylic acid is characterized by a five-membered aromatic heterocycle widely present in the important biological building blocks .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis

The physical form of 5-Thiophen-3-ylfuran-3-carboxylic acid is a powder . It has a molecular weight of 194.21 .科学研究应用

合成和化学性质

-

抗伤害感受化合物合成:5-噻吩-3-基呋喃-3-羧酸衍生物,特别是 2-{[5-芳基-2-氧代呋喃-3(2H)-亚氨基]氨基}噻吩-3-羧酸,由于其潜在的抗伤害感受(止痛)活性而被合成 (Shipilovskikh 等人,2020)。

-

太阳能电池有机敏化剂开发:新型有机敏化剂,包括 5-噻吩-3-基呋喃-3-羧酸衍生物,已针对太阳能电池应用进行设计。这些化合物在将光子能量转化为电流方面显示出高效率 (Kim 等人,2006)。

-

G 蛋白偶联受体激动剂:某些 5-噻吩-3-基呋喃-3-羧酸衍生物已被确定为 G 蛋白偶联受体 35 (GPR35) 的激动剂,突出了其在进一步生物学和药理学研究中的潜力 (Deng 等人,2011)。

-

有机合成中的再循环:某些 5-噻吩-3-基呋喃-3-羧酸衍生物的再循环已被探索,这对于开发新的有机化合物可能具有重要意义 (Shipilovskikh 和 Rubtsov,2020)。

生物学和医学研究

-

抗菌和抗真菌活性:含噻吩的化合物,包括 5-噻吩-3-基呋喃-3-羧酸衍生物,已显示出有希望的抗菌和抗真菌活性。它们在制药应用中具有潜在用途 (Mabkhot 等人,2017)。

-

具有生物活性的铜配合物:使用噻吩-2-基饱和和 α,β-不饱和羧酸(包括 5-噻吩-3-基呋喃-3-羧酸衍生物)的铜配合物已被研究其抗氧化和抗炎活性 (Panagoulis 等人,2007)。

材料科学与工程

-

染料敏化太阳能电池的工程:5-噻吩-3-基呋喃-3-羧酸衍生物已用于染料敏化太阳能电池的有机敏化剂的分子工程中,展示了它们在可再生能源技术中的实用性 (Hagberg 等人,2008)。

-

聚噻吩的合成:5-噻吩-3-基呋喃-3-羧酸衍生物聚(2-噻吩-3-基-丙二酸),已被合成和表征。它在电渗析、废水处理和生物医学用途的离子选择性膜中显示出潜在应用 (Bertran 等人,2010)。

-

配位聚合物和金属有机骨架:相关的化合物噻吩-2,5-二羧酸已被用于配位聚合物和金属有机骨架的自组装,展示了不同的结构和性质 (Chen 等人,1999)。

安全和危害

属性

IUPAC Name |

5-thiophen-3-ylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-9(11)7-3-8(12-4-7)6-1-2-13-5-6/h1-5H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLPWAMXFCNXFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2824300.png)

![6-Amino-5-(3-chloroanilino)-7-(1-methylbenzimidazol-2-yl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2824312.png)

![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2824316.png)

![3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2824318.png)